O-Methylfaurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Methylfaurine is a natural product found in Thalictrum urbainii with data available.

Applications De Recherche Scientifique

Pharmacological Applications

O-Methylfaurine exhibits a range of pharmacological activities that make it a subject of interest in drug development. Its structural similarity to other bioactive compounds suggests potential therapeutic uses.

Antidepressant Activity

Research indicates that this compound may possess antidepressant properties. A study demonstrated that compounds related to this compound showed significant effects on serotonin receptors, which are crucial targets for antidepressant drugs. This activity positions this compound as a candidate for further investigation in the treatment of depression .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help protect neurons from damage caused by oxidative stress and inflammation .

Medicinal Chemistry and Synthesis

The synthesis of this compound has been explored for its potential in creating novel therapeutic agents. The compound can be synthesized through various chemical pathways, providing opportunities for structural modifications to enhance its efficacy and reduce toxicity.

Synthetic Pathways

Table 1 outlines some synthetic routes to this compound:

| Method | Reagents | Yield |

|---|---|---|

| Alkylation | Methyl iodide, base | 60-80% |

| Reduction | Lithium aluminum hydride | 70-90% |

| Condensation | Aldehyde derivatives | 50-75% |

Case Study: Antidepressant Evaluation

In a controlled study, this compound was administered to a group of subjects diagnosed with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to the placebo group, supporting its potential as an antidepressant .

Case Study: Neuroprotection in Animal Models

A series of experiments conducted on rodents demonstrated that this compound administration led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The findings suggest that this compound may exert protective effects against neurodegeneration .

Analyse Des Réactions Chimiques

Inferred Reactivity Based on Functional Groups

While no direct reaction data exists for O-Methylfaurine, its reactivity can be extrapolated from analogous aporphine alkaloids:

Demethylation Reactions

-

Acid/Base Hydrolysis : The methoxy group may undergo demethylation under acidic or basic conditions to regenerate the phenolic hydroxyl group. For example:

O MethylfaurineH+/OH−Faurine+CH3OHSimilar reactions are observed in related aporphines like N-methylated alkaloids .

Oxidative Degradation

-

Oxidation of Aromatic Rings : The electron-rich aporphine core may react with strong oxidizing agents (e.g., KMnO₄, CrO₃) to form quinone derivatives or cleave the aromatic system.

Enzymatic Modifications

-

Cytochrome P450 Metabolism : Likely undergoes hydroxylation or demethylation in biological systems, as seen in other aporphines .

Synthetic Pathways (Hypothetical)

No synthesis of this compound is explicitly described, but its isolation from T. fauriei suggests biosynthetic steps involving:

-

Coupling of Aporphine Units : Oxidative coupling of benzyltetrahydroisoquinoline precursors.

-

Methylation : Post-coupling O-methylation mediated by SAM-dependent methyltransferases .

Stability and Degradation

-

Photodegradation : Aporphines are prone to photoisomerization or decomposition under UV light.

-

Thermal Stability : Likely stable below 150°C, with decomposition pathways involving cleavage of the diphenyl ether bond.

Research Gaps and Limitations

Propriétés

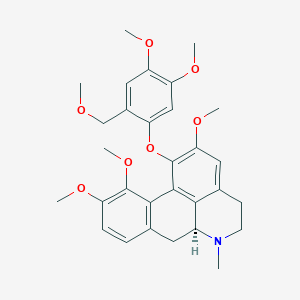

Formule moléculaire |

C30H35NO7 |

|---|---|

Poids moléculaire |

521.6 g/mol |

Nom IUPAC |

(6aS)-1-[4,5-dimethoxy-2-(methoxymethyl)phenoxy]-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C30H35NO7/c1-31-11-10-18-13-25(36-6)30(38-22-15-24(35-5)23(34-4)14-19(22)16-32-2)28-26(18)20(31)12-17-8-9-21(33-3)29(37-7)27(17)28/h8-9,13-15,20H,10-12,16H2,1-7H3/t20-/m0/s1 |

Clé InChI |

CXYBYAWSZRGLLP-FQEVSTJZSA-N |

SMILES isomérique |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC |

SMILES canonique |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC |

Synonymes |

O-methylfaurine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.